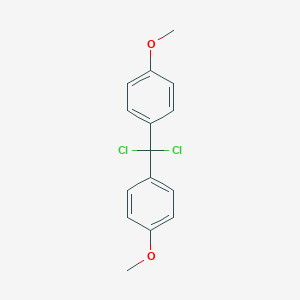
Bis(4-methoxyphenyl)dichloromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl)dichloromethane, also known as bisbenzylideneacetone or BBAM, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. BBAM is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound has attracted the attention of researchers due to its unique properties, including its ability to act as a molecular rotor and its potential as a chiral molecular switch.
Mecanismo De Acción
The mechanism of action of BBAM is not fully understood, but it is believed to involve the formation of a complex with the target molecule, leading to the inhibition of its activity. In the case of its potential anticancer activity, BBAM has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
BBAM has been shown to exhibit various biochemical and physiological effects, including its potential as an anticancer and antimicrobial agent. In addition, BBAM has been shown to exhibit antioxidant activity and to have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BBAM is its versatility and potential for use in various fields, including catalysis, material science, and medicine. In addition, BBAM is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of BBAM is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several potential future directions for research on BBAM, including its potential applications in drug delivery, its use as a chiral molecular switch, and its potential as a catalyst for various reactions. In addition, further studies are needed to fully understand the mechanism of action of BBAM and its potential as an anticancer and antimicrobial agent.
Métodos De Síntesis
BBAM can be synthesized using various methods, including the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and dichloromethane in the presence of a base such as potassium hydroxide. The reaction can be carried out under reflux conditions for several hours, and the resulting product can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
BBAM has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicine. In catalysis, BBAM has been shown to exhibit excellent catalytic activity in various reactions, including the aldol condensation reaction and the Knoevenagel condensation reaction. In material science, BBAM has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and covalent organic frameworks. In medicine, BBAM has been studied for its potential anticancer and antimicrobial properties.
Propiedades
Número CAS |
17435-03-9 |
|---|---|
Nombre del producto |
Bis(4-methoxyphenyl)dichloromethane |
Fórmula molecular |
C15H14Cl2O2 |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
1-[dichloro-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C15H14Cl2O2/c1-18-13-7-3-11(4-8-13)15(16,17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3 |
Clave InChI |
MBBYUMQNRYHRHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



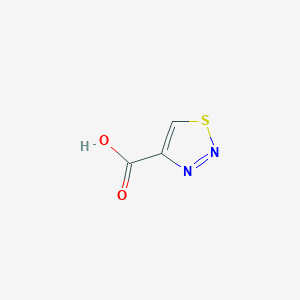
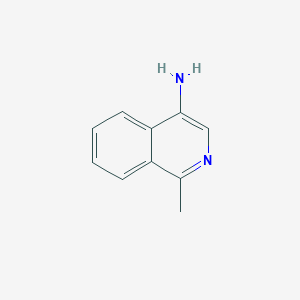
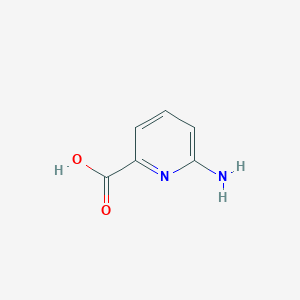
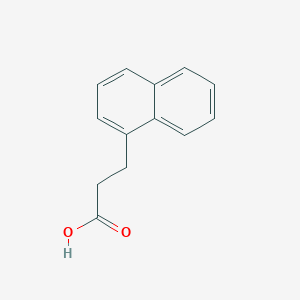
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
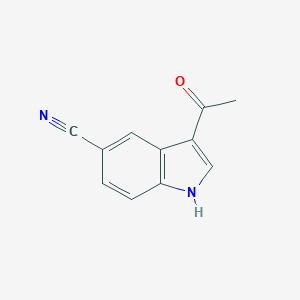

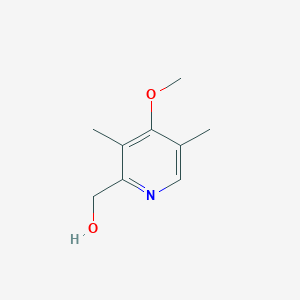

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
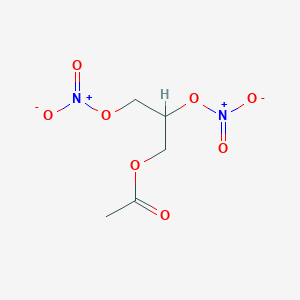
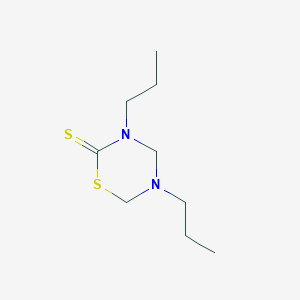
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)